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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B172331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(2,2,2-trifluoroethoxy)aniline is an aromatic amine containing a trifluoroethoxy substituent.

This compound is of significant interest in medicinal chemistry and drug discovery due to the

unique properties conferred by the fluorine atoms. The incorporation of trifluoromethyl or

related fluoroalkyl groups can enhance metabolic stability, increase lipophilicity, and modulate

the basicity of the aniline nitrogen, all of which are critical parameters in the design of novel

therapeutic agents. This technical guide provides a comprehensive overview of the available

data on 3-(2,2,2-trifluoroethoxy)aniline, including its physicochemical properties, synthesis,

and potential applications in drug development, with a focus on its role as a scaffold for kinase

inhibitors.

Physicochemical Properties
Quantitative experimental data for 3-(2,2,2-trifluoroethoxy)aniline is limited in publicly

available literature. However, based on information from chemical suppliers and data for

structurally related compounds, the following properties can be summarized. The compound is

known to be a solid at ambient temperature.

Table 1: Physicochemical Properties of 3-(2,2,2-trifluoroethoxy)aniline and Related

Compounds
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Property
3-(2,2,2-
trifluoroethoxy)anil
ine

2-(2,2,2-
Trifluoroethoxy)anil
ine

3-(1,1,2,2-
Tetrafluoroethoxy)a
niline

IUPAC Name
3-(2,2,2-

trifluoroethoxy)aniline

2-(2,2,2-

Trifluoroethoxy)aniline

3-(1,1,2,2-

Tetrafluoroethoxy)anili

ne

CAS Number 123207-61-4 57946-60-8 831-75-4

Molecular Formula C₈H₈F₃NO C₈H₈F₃NO C₈H₇F₄NO

Molecular Weight 191.15 g/mol 191.15 g/mol 209.14 g/mol

Physical Form Solid

White to light gray to

light yellow powder to

crystal

Not specified

Melting Point Not available 49 - 53 °C Not available

Boiling Point Not available 214.9°C at 760 mmHg 100 °C/7 mmHg

Solubility Not available

Enhanced solubility in

various chemical

environments

Not available

Synthesis
A detailed experimental protocol for the synthesis of 3-(2,2,2-trifluoroethoxy)aniline is not

explicitly available in the reviewed literature. However, a plausible synthetic route can be

devised based on established organic chemistry reactions, such as the Williamson ether

synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway
A common method for the synthesis of anilines is the reduction of the corresponding

nitroarene. Therefore, a logical precursor to 3-(2,2,2-trifluoroethoxy)aniline would be 1-nitro-

3-(2,2,2-trifluoroethoxy)benzene. This intermediate can be synthesized from 3-nitrophenol and

a trifluoroethylating agent.
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Step 1: Williamson Ether Synthesis

Step 2: Reduction of Nitro Group

3-Nitrophenol

1-Nitro-3-(2,2,2-trifluoroethoxy)benzeneBase (e.g., K2CO3)
Solvent (e.g., DMF)

CF3CH2-X
(e.g., 2,2,2-Trifluoroethyl triflate)

3-(2,2,2-Trifluoroethoxy)aniline

Reducing Agent
(e.g., H2, Pd/C or Fe/HCl)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(2,2,2-trifluoroethoxy)aniline.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as

dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add a trifluoroethylating agent, for example, 2,2,2-trifluoroethyl trifluoromethanesulfonate

(1.2 eq), dropwise to the reaction mixture.

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to yield 1-nitro-3-(2,2,2-

trifluoroethoxy)benzene.
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Step 2: Synthesis of 3-(2,2,2-trifluoroethoxy)aniline

Dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in a solvent like ethanol or ethyl

acetate.

Add a catalyst, such as 10% palladium on carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation

apparatus) and stir vigorously at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the

solvent.

Concentrate the filtrate under reduced pressure to obtain 3-(2,2,2-trifluoroethoxy)aniline.

The product can be further purified by column chromatography if necessary.

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 3-(2,2,2-trifluoroethoxy)aniline are not readily available.

The following tables provide predicted ¹H NMR, ¹³C NMR, and mass spectrometry

fragmentation patterns based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data for 3-(2,2,2-trifluoroethoxy)aniline

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 t 1H Ar-H

~6.70 d 1H Ar-H

~6.65 s 1H Ar-H

~6.55 d 1H Ar-H

~4.35 q 2H -O-CH₂-CF₃

~3.70 br s 2H -NH₂
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Table 3: Predicted ¹³C NMR Spectral Data for 3-(2,2,2-trifluoroethoxy)aniline

Chemical Shift (δ, ppm) Assignment

~158 Ar-C-O

~148 Ar-C-N

~130 Ar-CH

~123 (q, J ≈ 277 Hz) -CF₃

~109 Ar-CH

~106 Ar-CH

~102 Ar-CH

~65 (q, J ≈ 35 Hz) -O-CH₂-

Table 4: Predicted Mass Spectrometry Fragmentation for 3-(2,2,2-trifluoroethoxy)aniline

m/z Proposed Fragment

191 [M]⁺

108 [M - CF₃CH₂O]⁺

92 [M - CF₃CH₂O - NH₂]⁺

83 [CF₃CH₂]⁺

Role in Drug Development
The trifluoroethoxy group is a valuable substituent in medicinal chemistry. Its strong electron-

withdrawing nature can significantly impact the physicochemical properties of a molecule, often

leading to improved metabolic stability and enhanced membrane permeability. Anilines are

common structural motifs in many biologically active compounds, including a large number of

kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold
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Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation

is a hallmark of many diseases, particularly cancer. Many approved kinase inhibitors feature an

aniline or a substituted aniline core which serves as a key pharmacophore for binding to the

ATP-binding pocket of the kinase. The aniline nitrogen often forms a critical hydrogen bond with

the hinge region of the kinase.

The introduction of the 3-(2,2,2-trifluoroethoxy) group onto the aniline ring can offer several

advantages in the design of novel kinase inhibitors:

Modulation of Basicity: The electron-withdrawing trifluoroethoxy group reduces the pKa of

the aniline nitrogen. This can be beneficial for optimizing the overall physicochemical

properties of the drug candidate, potentially reducing off-target effects related to high

basicity.

Increased Lipophilicity: The fluorine atoms contribute to an increase in the lipophilicity of the

molecule, which can enhance its ability to cross cell membranes and improve oral

bioavailability.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to

metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life of the

drug in the body.

Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket3-(2,2,2-trifluoroethoxy)aniline Derivative Aniline Core Trifluoroethoxy Group

Hydrogen Bond

Hydrophobic Interactions

Click to download full resolution via product page

Caption: General binding mode of an aniline-based kinase inhibitor.

Conclusion
3-(2,2,2-trifluoroethoxy)aniline represents a valuable building block for the synthesis of novel

compounds with potential applications in drug discovery, particularly in the development of

kinase inhibitors. While detailed experimental data for this specific molecule is sparse, its

structural features suggest that it can impart favorable physicochemical and pharmacokinetic

properties to drug candidates. Further research into the synthesis and biological evaluation of
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derivatives of 3-(2,2,2-trifluoroethoxy)aniline is warranted to fully explore its potential in

medicinal chemistry. The provided predicted data and hypothetical synthetic protocols offer a

solid foundation for initiating such investigations.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2,2,2-
trifluoroethoxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172331#iupac-name-for-3-2-2-2-trifluoroethoxy-
aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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